molecular formula C13H18ClNO2 B1469404 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride CAS No. 1304787-61-8

1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride

Cat. No. B1469404
M. Wt: 255.74 g/mol
InChI Key: MGTWVJGUIKYDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride” is a unique chemical compound. It has an empirical formula of C14H20ClNO2 and a molecular weight of 269.77 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is Cl.CC(=O)c1ccc(O)c(CN2CCCCC2)c1 . This representation can be used to visualize the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C14H20ClNO2 and it has a molecular weight of 269.77 . The SMILES string representation is Cl.CC(=O)c1ccc(O)c(CN2CCCCC2)c1 .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Research has developed methods for synthesizing compounds related to 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride, demonstrating significant antibacterial activity. These studies utilized microwave-assisted synthesis to create various derivatives, highlighting their potential in antibacterial applications. The synthesized compounds were evaluated for their effectiveness against different bacterial strains, showing promising results that could contribute to the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Electrochemical Synthesis of Phenylpiperazine Derivatives

Another study focused on the electrochemical synthesis of new phenylpiperazine derivatives, an approach that offers a green and efficient method for creating compounds with potential biological activities. This research underscores the importance of developing environmentally friendly synthesis methods that can produce derivatives with potential application in pharmaceuticals (Nematollahi & Amani, 2011).

Synthesis and Biological Properties of Phencyclidine Derivatives

Investigations into the synthesis and biological properties of derivatives related to phencyclidine, a compound with analgesic effects, have also been conducted. These studies aim to expand the understanding of how structural modifications impact the biological activities of these compounds, potentially leading to the development of new analgesics (Ahmadi & Mahmoudi, 2005).

Synthesis and Spectroscopic Characterization of Novel Compounds

Research on the synthesis and spectroscopic characterization of novel compounds incorporating the piperidin-1-yl moiety explores their potential applications in various fields, including pharmaceuticals. These studies provide valuable insights into the structural and functional properties of these compounds, contributing to the broader knowledge base in organic and medicinal chemistry (Govindhan et al., 2017).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . The compound is classified as Eye Irritant 2 and Skin Irritant 2 . The safety pictograms associated with this compound are GHS07 .

properties

IUPAC Name

1-(3-piperidin-4-yloxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)11-3-2-4-13(9-11)16-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTWVJGUIKYDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride

Synthesis routes and methods

Procedure details

tert-Butyl 4-(3-acetylphenoxy)piperidine-1-carboxylate (4.70 g, 14.7 mmol, Step-1) was dissolved in 4M hydrochloric acid ethyl acetate solution (30 mL). The mixture was stirred at room temperature for 2 hours. After concentration under reduced pressure, the residue was crystallized from diisopropylether to give 3.37 g (89%) of the title compound as a white solid.
Name
tert-Butyl 4-(3-acetylphenoxy)piperidine-1-carboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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